3-Cyclohexyl-D-alanine hydrate
Overview
Description
3-Cyclohexyl-D-alanine hydrate is a non-proteinogenic amino acid . It appears as a white to almost white powder or crystal . It is used in several research studies .
Molecular Structure Analysis
. The molecular weight of the anhydrous form is 171.24 .Physical And Chemical Properties Analysis
3-Cyclohexyl-D-alanine hydrate is a solid at 20°C . The specific rotation is between -11.0 to -13.0 degrees (C=1, 1mol/L HCl) .
Scientific Research Applications
Inhibition of Bacterial Growth
- 3-Cyclohexene-1-dl-alanine, an analog of 3-Cyclohexyl-D-alanine hydrate, has been found to inhibit the growth of Leuconostoc dextranicum 8086, with its inhibitory properties linked to the structure of the cyclohexene ring (Edelson, Skinner, Ravel, & Shive, 1959).
Potential in Gas Hydrate Inhibition
- Amino acids like 3-Cyclohexyl-D-alanine hydrate show promise as thermodynamic hydrate inhibitors (THIs) in inhibiting gas hydrate formation, crucial in CO2 sequestration processes. This could minimize environmental damage and aid in understanding the inhibition mechanism at a molecular level (Sa et al., 2011).
Applications in Molecular Design
- Cyclohexyl-D-alanine and its analogs have been utilized in synthesizing macrocycles and other complex molecules. These compounds have significant implications in understanding molecular interactions and conformations (Brandmeier & Feigel, 1989).
Hydration Dynamics Studies
- The hydration structure of alanine molecules, which include analogs like 3-Cyclohexyl-D-alanine, has been extensively studied to understand molecular interactions in aqueous solutions. Such research offers insights into molecular behavior in biological systems and solution chemistry (Kameda et al., 2003).
Interface Characterization in Bioorganics
- The interface between bioorganic molecules like 3-Cyclohexyl-D-alanine and inorganics is critical in diverse fields such as biomimetics and medical applications. Solid-state NMR methods have been used to study such interactions, providing valuable insights into the structural and dynamical state of surface-bound molecules (Shir et al., 2010).
Corrosion Inhibition Studies
- Some amino acids, including alanine and its derivatives, have been evaluated as safe corrosion inhibitors for metals. This research is vital in industrial applications where corrosion poses significant challenges (Amin, Khaled, Mohsen, & Arida, 2010).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQIWAIDCEDEF-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-D-alanine hydrate | |
CAS RN |
213178-94-0 | |
Record name | Cyclohexanepropanoic acid, α-amino-, hydrate (1:?), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213178-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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